molecular formula C26H32B2O4 B1340563 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane CAS No. 849681-64-7

4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane

Cat. No. B1340563
CAS RN: 849681-64-7
M. Wt: 430.2 g/mol
InChI Key: QJTLCFKOLMALPJ-UHFFFAOYSA-N
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Description

This compound, also known as C26H32B2O4, is a complex organic molecule with a molecular weight of 430.2 g/mol . It contains two boron atoms, four oxygen atoms, and multiple carbon and hydrogen atoms . The molecule is part of the dioxaborolane family, which are known for their stability and reactivity .


Molecular Structure Analysis

The molecule has a complex structure with two tetramethyl-1,3,2-dioxaborolane groups attached to a phenyl group . The InChI code for the molecule is 1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h11-18H,1-8H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds with boronic acid pinacol ester functional groups are known to be ideal for Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 430.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available.

Scientific Research Applications

Synthesis and Structural Characterization

A significant application of 4,4,5,5-tetramethyl dioxaborolane derivatives in scientific research involves their synthesis and structural characterization. These compounds are utilized as boric acid ester intermediates with benzene rings, which are synthesized through substitution reactions. Their structures are confirmed using various spectroscopic methods like FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction is used for crystallographic and conformational analyses. Density Functional Theory (DFT) calculations provide insights into molecular structures, molecular electrostatic potential, and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Boronate-Based Fluorescence Probes

These compounds are also crucial in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H_2O_2). The development of such probes, including various derivatives like STBPin and DSTBPin, demonstrates an "Off–On" fluorescence response towards H_2O_2 due to the loss of the intramolecular charge transfer (ICT) excited state. These findings are essential for bioanalytical applications, particularly in living cells where the detection of H_2O_2 is crucial for understanding oxidative stress and related cellular processes (Lampard et al., 2018).

Enhanced Emission and Detection in Nanoparticles

Further research demonstrates the use of 4,4,5,5-tetramethyl dioxaborolane derivatives in the creation of nanoparticles with enhanced brightness and emission tuning. These nanoparticles are synthesized from heterodifunctional polyfluorene building blocks, showing high fluorescence emission quantum yields. This application is particularly relevant in the development of novel materials for optical devices and bioimaging technologies, showcasing the versatility of these boron-containing compounds in enhancing the performance and functionality of polymeric materials (Fischer, Baier, & Mecking, 2013).

Applications in Living Cells for H_2O_2 Detection

The synthesis of 4-substituted pyrene derivatives, incorporating 4,4,5,5-tetramethyl dioxaborolane, showcases their application in detecting H_2O_2 in living cells. These compounds, with large Stokes shifts, offer outstanding sensitivity and selectivity for H_2O_2, marking their importance in developing functional materials for bioanalytical applications. The ability to detect H_2O_2 in living cells with such derivatives opens up new avenues for monitoring cellular processes and understanding the role of oxidative stress in various biological contexts (Nie et al., 2020).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h11-18H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTLCFKOLMALPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479684
Record name 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849681-64-7
Record name 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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